9-(2-aminoethyl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an aminoethyl group attached to the purine ring, which is further stabilized by the addition of hydrochloride
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is possible that the compound may influence various pathways depending on its targets
Result of Action
It is suggested that the compound may have various effects depending on its targets and the biochemical pathways it affects
Action Environment
The action, efficacy, and stability of 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride typically involves the reaction of purine derivatives with ethylenediamine under controlled conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like water or methanol, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized purine derivatives, reduced amine compounds, and substituted purine analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a ligand for purine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: This compound has a similar aminoethyl group but differs in its overall structure and applications.
Pyrrolidine derivatives: These compounds share some structural similarities but have different biological activities and uses.
Uniqueness
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride is unique due to its specific purine-based structure, which imparts distinct chemical and biological properties. Its ability to interact with purine receptors and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
9-(2-aminoethyl)purin-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;/h3-4H,1-2,8H2,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSYFZCBXGAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.